2-(Piperidin-1-yl)propan-1-ol
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Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Methods and Pharmacological Properties : The compound and its derivatives have been explored for synthesis methods and pharmacological properties. This includes the study of derivatives like trihexyphenidyl, biperiden, and raloxifene (R. Vardanyan, 2018).
Structural Analysis through X-ray Investigations : X-ray investigations have been conducted to understand the structural positioning of the piperidine residue in isomeric products derived from this compound (A. Gzella, U. Wrzeciono, W. Pöppel, 1999).
Pharmaceutical Research
Evaluation for Antidepressant Activity : Certain derivatives have been synthesized and evaluated for antidepressant activities. These include 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, showing fluoxetine-like activities (S. Kiran Kumar et al., 2004).
Crystal and Molecular Structure Analysis : Studies have been done on the crystal and molecular structures of derivatives, providing insights into their potential use in pharmacology (M. Kubicki, P. W. Codding, 2003).
Synthesis of Metabolites
- Synthesis of Metabolites for Muscle Relaxants : Metabolites of muscle relaxant tolperisone, such as erythro-1-(4′-carboxyphenyl)-2-methyl-3-(piperidine-1-yl)-propan-1-ol, have been synthesized in optically active forms (J. Bálint et al., 2002).
Chemical Kinetics and Reaction Studies
Influence of Solvent Polarity on Reactions : Research has been conducted on the influence of solvent polarity and hydrogen bond effects on nucleophilic substitution reactions involving derivatives of this compound (Ali Reza Harifi‐Mood et al., 2011).
Investigating Mechanisms of Photocatalytic Dehydrogenation : The role of this compound in photocatalytic dehydrogenation has been explored, providing insights into its use in catalysis (P. Pichat et al., 1987).
Development of Novel Pharmaceuticals
- Advances in Antidepressant Development : Novel derivatives of 2-(Piperidin-1-yl)propan-1-ol have been studied for their potential as dual 5-HT1A receptor antagonists and serotonin reuptake inhibitors, offering new avenues for antidepressant development (K. Takeuchi et al., 2003).
Applications in Cancer Research
- Potential in Cancer Therapy : A study identified a human metabolite of naftopidil with significant anti-cancer activities, demonstrating the potential of derivatives in cancer treatment (Tadashi Shimizu et al., 2019).
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, future research directions may include further studies on the effects of “2-(Piperidin-1-yl)propan-1-ol” on neurotransmitter systems and its potential as a treatment for neurological and psychiatric disorders.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include 2-(piperidin-1-yl)propan-1-ol, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Biochemical Pathways
Piperidine derivatives have been noted to influence a variety of biological activities and could potentially affect multiple biochemical pathways .
Result of Action
Piperidine derivatives have been noted to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo
Molecular Mechanism
It is known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc
Metabolic Pathways
It is known that biperiden, a related piperidine derivative, undergoes metabolism involving hydroxylation
properties
IUPAC Name |
2-piperidin-1-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(7-10)9-5-3-2-4-6-9/h8,10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLCHZSSJTZGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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